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Cat. No.: B132029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cladinose is a naturally occurring deoxy sugar, a hexose derivative that is a crucial component

of many clinically significant macrolide antibiotics, including erythromycin and clarithromycin. Its

unique structure, characterized by a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose

configuration, plays a pivotal role in the binding of these antibiotics to the bacterial ribosome,

thereby influencing their efficacy and pharmacokinetic properties.[1] The physicochemical

characteristics of cladinose and its synthetic derivatives are of paramount importance in the

fields of medicinal chemistry and drug development, as modifications to this sugar moiety can

significantly alter a macrolide's stability, potency, and spectrum of activity. This guide provides

an in-depth overview of the known physicochemical properties of cladinose and discusses its

derivatives, alongside detailed experimental protocols for their characterization.

Physicochemical Properties of Cladinose
Cladinose is a white to off-white solid at room temperature.[2] While a specific melting point is

not consistently reported, its boiling point is estimated to be around 323.5°C at 760 mmHg.[2] It

exhibits slight solubility in water, acetone, and methanol (with heating), and is also slightly

soluble in DMSO (with heating).[2]

Table 1: Physicochemical Properties of Cladinose
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Property Value Source

Molecular Formula C8H16O4 [1][2][3][4][5]

Molecular Weight 176.21 g/mol [1][2][3][4]

Appearance Light yellow oil [2]

Boiling Point 323.5°C at 760 mmHg [2]

Density ~1.1 g/cm³ [2]

Flash Point 127.7°C [2]

pKa 13.05, 15.25, 16.45 [6]

Solubility

Water (slight), Acetone (slight),

Methanol (slight, heated),

DMSO (slight, heated)

[2]

CAS Number 470-12-2 [1][2]

Cladinose Derivatives
The development of new macrolide antibiotics with improved properties, such as enhanced

acid stability, better tissue penetration, and activity against resistant bacterial strains, has led to

the synthesis of numerous cladinose derivatives. The primary sites for modification are the

hydroxyl groups, leading to derivatives such as 4-O-alkyl and 4-O-acyl analogues.

While extensive tables of physicochemical data for each derivative are not readily available in

the literature, the research focus has been on the synthesis and the resulting biological activity.

For instance, the synthesis of 4-O-alkyl-L-cladinose analogues has been shown to improve the

pharmacokinetic profile of the parent macrolide.[7][8] Similarly, 4-O-acyl-L-cladinose
derivatives have been synthesized and evaluated for their therapeutic effects.[9][10] The

synthesis of these derivatives often involves multi-step chemical reactions, including protection

and deprotection of hydroxyl groups and subsequent alkylation or acylation.

The characterization of these new derivatives relies heavily on the experimental protocols

detailed in the following section. Spectroscopic methods are essential for confirming the

successful synthesis and determining the precise structure of these novel compounds.
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Experimental Protocols
The determination of the physicochemical properties of cladinose and its derivatives requires a

suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Solubility (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound.

Materials: The cladinose derivative, purified water (or other solvent), temperature-controlled

shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Protocol:

Add an excess amount of the cladinose derivative to a known volume of the solvent in a

sealed flask.

Place the flask in a temperature-controlled shaker set to a specific temperature (e.g., 25°C

or 37°C).

Agitate the flask until equilibrium is reached (typically 24-48 hours). To confirm equilibrium,

samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed.

Equilibrium is reached when consecutive measurements are consistent.

After agitation, allow the suspension to settle.

Centrifuge the samples to separate the undissolved solid from the saturated solution.

Carefully withdraw an aliquot of the clear supernatant.

Dilute the aliquot with a suitable solvent.

Determine the concentration of the dissolved compound using a validated analytical

method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known

concentrations.

Calculate the solubility in units such as mg/mL or mol/L.
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Determination of pKa (Potentiometric Titration)
Potentiometric titration is a widely used method for determining the acid dissociation constant

(pKa).

Materials: The cladinose derivative, standardized acidic and basic titrants (e.g., 0.1 M HCl

and 0.1 M NaOH), pH meter with a calibrated electrode, beaker, magnetic stirrer.

Protocol:

Dissolve a precisely weighed amount of the cladinose derivative in a known volume of

purified water (or a co-solvent if solubility is low).

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH

electrode.

Record the initial pH of the solution.

Add small, precise increments of the titrant (acid or base) to the solution.

After each addition, allow the pH to stabilize and record the pH and the volume of titrant

added.

Continue the titration past the equivalence point.

Plot the pH versus the volume of titrant added to generate a titration curve.

The pKa can be determined from the pH at the half-equivalence point. For more accurate

results, the first or second derivative of the titration curve can be plotted to precisely locate

the equivalence point.

Structural Elucidation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR is a powerful technique for determining the detailed molecular structure of cladinose and

its derivatives.
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Materials: The purified cladinose derivative, deuterated solvent (e.g., CDCl3, D2O, DMSO-

d6), NMR tubes, NMR spectrometer.

Protocol:

Dissolve a small amount (typically 1-10 mg) of the purified compound in a suitable

deuterated solvent.

Transfer the solution to an NMR tube.

Acquire a series of NMR spectra. Standard experiments include:

1H NMR: Provides information about the number of different types of protons and their

chemical environments.

13C NMR: Provides information about the number of different types of carbon atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

(typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away.

Process and analyze the spectra to assign all proton and carbon signals and to determine

the connectivity of the atoms, confirming the structure of the derivative.

Molecular Weight Determination by Mass Spectrometry
(MS)
MS is used to determine the molecular weight and can provide information about the structure

through fragmentation patterns.

Materials: The cladinose derivative, a suitable solvent (e.g., methanol, acetonitrile), mass

spectrometer (e.g., ESI-MS, MALDI-TOF).
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Protocol:

Prepare a dilute solution of the sample in a volatile solvent.

Introduce the sample into the mass spectrometer. The ionization technique will depend on

the instrument and the nature of the analyte (Electrospray Ionization - ESI is common for

these types of molecules).

Acquire the mass spectrum. The spectrum will show peaks corresponding to the mass-to-

charge ratio (m/z) of the molecular ion and any fragments.

The molecular weight is determined from the m/z of the molecular ion (e.g., [M+H]+ or

[M+Na]+).

For further structural information, tandem mass spectrometry (MS/MS) can be performed,

where the molecular ion is fragmented, and the masses of the fragments are analyzed to

deduce structural motifs.

Visualizations
Workflow for Physicochemical Characterization of a
Novel Cladinose Derivative
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Caption: A generalized workflow for the synthesis and physicochemical characterization of a

novel cladinose derivative.

Role of Cladinose in Macrolide Antibiotic Action
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Caption: The integral role of the cladinose moiety in the mechanism of action of macrolide

antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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